molecular formula C19H22N2O3 B4975037 N-(3-amino-3-oxopropyl)-N-benzyl-2-ethoxybenzamide CAS No. 1071295-99-2

N-(3-amino-3-oxopropyl)-N-benzyl-2-ethoxybenzamide

Cat. No.: B4975037
CAS No.: 1071295-99-2
M. Wt: 326.4 g/mol
InChI Key: AEHMQSHSDDYTML-UHFFFAOYSA-N
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Description

N-(3-amino-3-oxopropyl)-N-benzyl-2-ethoxybenzamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes an amino group, a benzyl group, and an ethoxybenzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-amino-3-oxopropyl)-N-benzyl-2-ethoxybenzamide typically involves the reaction of 2-ethoxybenzoic acid with benzylamine and 3-aminopropanoic acid. The reaction is carried out under controlled conditions, often involving the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques can enhance the efficiency and yield of the synthesis. Additionally, advanced purification methods such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-amino-3-oxopropyl)-N-benzyl-2-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halides (e.g., NaCl, KBr), alkoxides (e.g., NaOEt)

Major Products Formed

    Oxidation: Oxo derivatives

    Reduction: Reduced amine derivatives

    Substitution: Substituted benzamide derivatives

Scientific Research Applications

N-(3-amino-3-oxopropyl)-N-benzyl-2-ethoxybenzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential role in modulating biological pathways and as a probe for studying enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-amino-3-oxopropyl)-N-benzyl-2-ethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, the compound may interfere with cell signaling pathways, resulting in the inhibition of cancer cell proliferation.

Comparison with Similar Compounds

N-(3-amino-3-oxopropyl)-N-benzyl-2-ethoxybenzamide can be compared with other similar compounds, such as:

    N-(3-amino-3-oxopropyl)-N-benzyl-3-propoxybenzamide: Similar structure but with a propoxy group instead of an ethoxy group.

    3-amino-N-(3-amino-3-oxopropyl)benzamide: Lacks the benzyl and ethoxy groups, resulting in different chemical properties and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(3-amino-3-oxopropyl)-N-benzyl-2-ethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-2-24-17-11-7-6-10-16(17)19(23)21(13-12-18(20)22)14-15-8-4-3-5-9-15/h3-11H,2,12-14H2,1H3,(H2,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEHMQSHSDDYTML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N(CCC(=O)N)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501182593
Record name Benzamide, N-(3-amino-3-oxopropyl)-2-ethoxy-N-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501182593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1071295-99-2
Record name Benzamide, N-(3-amino-3-oxopropyl)-2-ethoxy-N-(phenylmethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1071295-99-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, N-(3-amino-3-oxopropyl)-2-ethoxy-N-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501182593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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